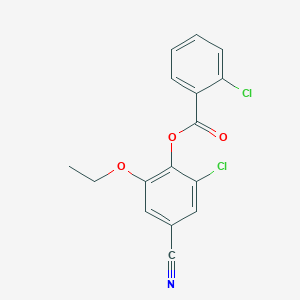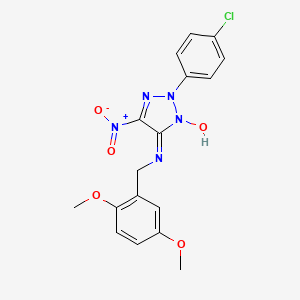![molecular formula C13H20N2O4S B4189585 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-ethoxypropanamide](/img/structure/B4189585.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-ethoxypropanamide
説明
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-ethoxypropanamide, commonly known as AEBSF, is a protease inhibitor that has been widely used in scientific research. Proteases are enzymes that play a critical role in many biological processes, including protein degradation, blood clotting, and inflammation. AEBSF inhibits the activity of serine proteases, which are involved in various diseases such as cancer, Alzheimer's, and viral infections.
作用機序
AEBSF inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. Serine proteases contain a serine residue in their active site, which acts as a nucleophile in the catalytic mechanism. AEBSF contains a sulfonyl group that reacts with the serine residue, forming a covalent bond and blocking the active site. This mechanism of action is similar to that of other serine protease inhibitors such as diisopropylfluorophosphate (DFP) and phenylmethylsulfonyl fluoride (PMSF).
Biochemical and Physiological Effects
AEBSF has been shown to inhibit the activity of various serine proteases, including trypsin, chymotrypsin, thrombin, and MMPs. Inhibition of these proteases can lead to various biochemical and physiological effects. For example, inhibition of MMPs can prevent cancer invasion and metastasis. Inhibition of thrombin can prevent blood clotting and thrombosis. However, it is important to note that AEBSF may also inhibit other enzymes that contain a serine residue in their active site, leading to unintended effects.
実験室実験の利点と制限
AEBSF has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases, making it a useful tool for studying the role of these enzymes in various biological processes. It is also stable and easy to handle, and can be used in a wide range of experimental conditions. However, AEBSF also has some limitations. It is an irreversible inhibitor, meaning that once it binds to the enzyme, it cannot be removed. This can make it difficult to study the kinetics of enzyme inhibition. Additionally, AEBSF may also inhibit other enzymes that contain a serine residue in their active site, leading to unintended effects.
将来の方向性
There are several future directions for the use of AEBSF in scientific research. One area of interest is the development of more potent and specific serine protease inhibitors. This can be achieved by modifying the structure of AEBSF or by designing new inhibitors based on its mechanism of action. Another area of interest is the use of AEBSF in drug discovery and development. Serine proteases have been identified as potential drug targets for various diseases, and AEBSF can be used to screen for potential inhibitors. Finally, AEBSF can also be used in the development of diagnostic assays for serine proteases, which can aid in the diagnosis and treatment of diseases.
科学的研究の応用
AEBSF has been used in various scientific research applications, including protease inhibition studies, enzyme assays, and protein purification. It has also been used to investigate the role of serine proteases in disease pathogenesis. For example, AEBSF has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis. AEBSF has also been used to study the role of proteases in viral infections such as influenza and HIV.
特性
IUPAC Name |
3-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-2-19-10-8-13(16)15-9-7-11-3-5-12(6-4-11)20(14,17)18/h3-6H,2,7-10H2,1H3,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBUXDSJYMIEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4189507.png)

![1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone](/img/structure/B4189525.png)

![N~2~-[4-(dimethylamino)phenyl]-N~4~-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine hydrochloride](/img/structure/B4189543.png)

![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4189552.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4189559.png)
![N-[2-(cyclohexylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4189573.png)
![1-[2-(4-fluorophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B4189581.png)
![N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4189584.png)
![2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4189590.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4189597.png)
![N-{4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}acetamide](/img/structure/B4189600.png)